Withanoside V, a prominent member of the withanolide class of compounds, is primarily isolated from the roots and leaves of the Withania somnifera plant, commonly known as Ashwagandha or Indian ginseng [, , , , , , ]. As a glycowithanolide, Withanoside V possesses a steroidal backbone with a glucose molecule attached. Its presence is often reported alongside other withanolides like Withaferin A, Withanolide A, and Withanone [, , , , , , , , ]. Withanoside V is recognized for its potential antiviral, antioxidant, and immunomodulatory properties, making it a subject of interest in various scientific investigations [, , , , ].
Withania somnifera is a perennial plant native to India and North Africa. It thrives in dry regions and is cultivated for its roots, which contain numerous bioactive compounds. Withanoside V is one of the key constituents extracted from these roots, contributing to the plant's therapeutic potential.
Withanoside V falls under the category of withanolides, which are steroidal lactones. These compounds are characterized by their unique steroid structure combined with various functional groups that enhance their biological activity. Withanoside V specifically is classified as a glycoside due to the presence of a sugar moiety attached to its aglycone structure.
The synthesis of Withanoside V can be achieved through various extraction and purification techniques from Withania somnifera. Common methods include:
The extraction process typically involves using solvents such as methanol or ethanol to dissolve the active compounds from dried plant material. Following extraction, HPLC can be utilized to isolate Withanoside V based on its retention time compared to standards. The purity and concentration are often validated using mass spectrometry.
Withanoside V can undergo various chemical reactions typical for glycosides and steroidal compounds, including:
In vitro studies often assess the stability of Withanoside V under different pH conditions to evaluate its reactivity and potential degradation pathways, which are crucial for understanding its pharmacokinetics.
The mechanism by which Withanoside V exerts its effects involves several biological pathways:
Research has shown that Withanoside V exhibits strong binding affinities with molecular targets involved in viral replication processes, highlighting its potential as an antiviral agent .
Relevant analyses indicate that Withanoside V maintains its structural integrity under standard storage conditions but should be protected from moisture and light .
Withanoside V has garnered interest in various fields due to its therapeutic properties:
Withanoside V is a steroidal lactone glycoside exclusively identified in Withania somnifera (L.) Dunal (Solanaceae family), commonly known as ashwagandha or Indian ginseng. This species thrives in arid subtropical regions, including India, Nepal, North Africa, and the Mediterranean [3] [6]. The compound accumulates primarily in the roots and leaves, with chemotypic variations influencing its concentration. High-yielding cultivars like NMITLI-118 and CIMAP-Pratap, developed by Indian research institutions, show enhanced withanoside production [3] [9]. Environmental stressors (e.g., drought, soil composition) further modulate its biosynthesis, reflecting the plant’s adaptive metabolic responses [9].
Ashwagandha roots have been utilized in Ayurveda for over 3,000 years as a Rasayana (rejuvenating tonic) to enhance vitality and longevity [5] [9]. While classical texts do not isolate Withanoside V specifically, they describe ashwagandha’s use in formulations for neurological health, inflammation, and stress. The compound’s discovery in 2000 by Murakami et al. marked a pivotal shift from ethnopharmacological use to targeted phytochemical investigation [5]. Its isolation from methanolic root extracts aligned with traditional preparations, validating the ethnobotanical relevance of modern analytical approaches [9].
Withanoside V belongs to the glycowithanolide subclass, characterized by a C-28 ergostane steroidal backbone with a C-22/C-26 δ-lactone ring and glycosylation at C-3 (Fig. 1) [1] [9]. Structurally, it differentiates from aglycone withanolides (e.g., withaferin A) by a trisaccharide moiety (glucose-glucose-glucose) and from other withanosides by hydroxylation patterns at C-5, C-20, and C-22 [5] [10]. Its classification hinges on:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8